Glisamuride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

グリサミドは、抗高血糖作用を持つ第2世代のスルホニル尿素系化合物です。主に2型糖尿病の治療に使用されています。 他のスルホニル尿素系化合物と同様に、グリサミドは膵臓のβ細胞からのインスリン分泌を促進することにより、血糖値を下げるのに役立ちます .

準備方法

合成経路と反応条件

グリサミドの合成には、適切なスルホニル尿素前駆体から始まるいくつかのステップが含まれます。反応は通常、強い塩基と特定の反応条件を使用して、スルホニル尿素構造が正しく形成されるようにします。詳細な合成経路と反応条件は、多くの場合、特許に保護されており、メーカーによって異なる場合があります。

工業的生産方法

グリサミドの工業的生産には、収率と純度を最大化するために最適化された反応条件を使用して、大規模な化学合成が行われます。このプロセスには、最終生成物が医薬品規格を満たすようにするための複数の精製ステップが含まれています。一般的な技術には、結晶化、濾過、乾燥などがあります。

化学反応の分析

反応の種類

グリサミドは、次のようないくつかの種類の化学反応を受けます。

酸化: グリサミドは、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。

還元: 還元反応は、スルホニル尿素基を修飾して、さまざまな誘導体をもたらす可能性があります。

置換: 置換反応は、グリサミド分子のさまざまな位置で起こり、新しい化合物の形成につながる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素などがあります。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。

置換: さまざまなハロゲン化剤と求核剤を置換反応に使用することができます。

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドまたはスルホンをもたらす可能性があり、還元はさまざまなスルホニル尿素誘導体を生成する可能性があります。

科学研究の応用

グリサミドは、次のような幅広い科学研究の応用を持っています。

化学: スルホニル尿素の化学と反応を研究するためのモデル化合物として使用されます。

生物学: 細胞代謝とインスリン分泌への影響について調査されています。

医学: 2型糖尿病の管理における役割とその他の代謝障害への潜在的な影響について、広く研究されています。

産業: 新しい医薬品製剤や薬物送達システムの開発に使用されています。

科学的研究の応用

Glisamuride has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying sulfonylurea chemistry and reactions.

Biology: Investigated for its effects on cellular metabolism and insulin secretion.

Medicine: Extensively studied for its role in managing type 2 diabetes mellitus and its potential effects on other metabolic disorders.

Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.

作用機序

グリサミドは、膵臓のβ細胞からのインスリン分泌を刺激することによって、その効果を発揮します。これは、ATP感受性カリウムチャネルを阻害することによって行われ、β細胞の脱分極とそれに続くインスリン放出につながります。 このメカニズムは、2型糖尿病患者の血糖値を下げるのに役立ちます .

類似の化合物との比較

類似の化合物

グリメピリド: 同様の作用機序を持つ、別の第2世代のスルホニル尿素。

グリベンキラム: 化学構造と薬物動態がわずかに異なる、第1世代のスルホニル尿素。

グリクラジド: 同様の抗高血糖作用を持つ、別のスルホニル尿素化合物。

独自性

グリサミドは、他のスルホニル尿素と比較して、その特異的な結合親和性と効力において独特です。 グリサミドは、一部の他のスルホニル尿素と比較して、低血糖症と体重増加のリスクが低いことが示されており、特定の患者にとって好ましい選択肢となっています .

類似化合物との比較

Similar Compounds

Glimepiride: Another second-generation sulfonylurea with a similar mechanism of action.

Glibenclamide: A first-generation sulfonylurea with a slightly different chemical structure and pharmacokinetic profile.

Gliclazide: Another sulfonylurea compound with similar antihyperglycemic effects.

Uniqueness

Glisamuride is unique in its specific binding affinity and potency compared to other sulfonylureas. It has been shown to have a lower risk of hypoglycemia and weight gain compared to some other sulfonylureas, making it a preferred choice for certain patients .

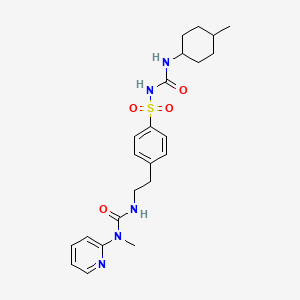

特性

CAS番号 |

52430-65-6 |

|---|---|

分子式 |

C23H31N5O4S |

分子量 |

473.6 g/mol |

IUPAC名 |

1-methyl-3-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-1-pyridin-2-ylurea |

InChI |

InChI=1S/C23H31N5O4S/c1-17-6-10-19(11-7-17)26-22(29)27-33(31,32)20-12-8-18(9-13-20)14-16-25-23(30)28(2)21-5-3-4-15-24-21/h3-5,8-9,12-13,15,17,19H,6-7,10-11,14,16H2,1-2H3,(H,25,30)(H2,26,27,29) |

InChIキー |

UIXYQZIHFQKFOZ-UHFFFAOYSA-N |

SMILES |

CC1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)N(C)C3=CC=CC=N3 |

正規SMILES |

CC1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)N(C)C3=CC=CC=N3 |

| 74680-07-2 | |

同義語 |

HB 180 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

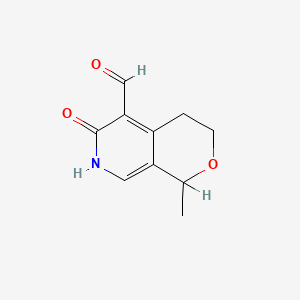

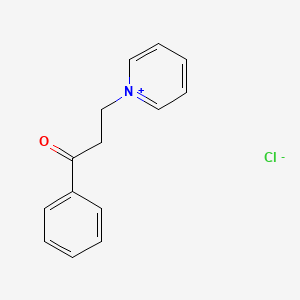

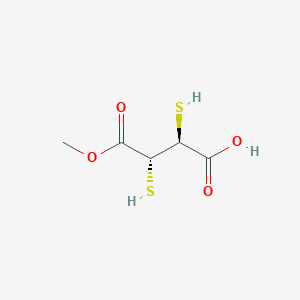

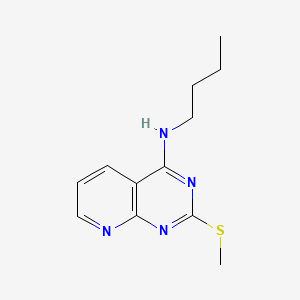

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(3-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propane-1,2-diol](/img/structure/B1194820.png)